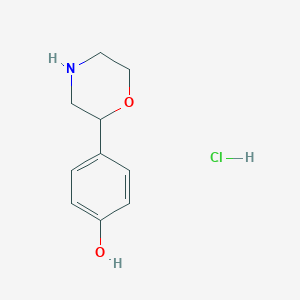

Phenol,4-(2-morpholinyl)-,HCl

Descripción

Phenol,4-(2-morpholinyl)-,HCl is a phenolic derivative featuring a morpholine moiety at the para position of the benzene ring, coupled with a hydrochloride salt. Morpholine, a six-membered heterocyclic amine containing one oxygen and one nitrogen atom, imparts unique physicochemical properties to the compound, including enhanced solubility in polar solvents due to its basicity and hydrogen-bonding capacity. The hydrochloride salt further increases its water solubility and stability, making it suitable for pharmaceutical or biochemical applications .

For example, substituting a hydroxyl group on phenol with morpholine under alkaline conditions, followed by HCl treatment, could yield the hydrochloride salt .

Propiedades

Fórmula molecular |

C10H14ClNO2 |

|---|---|

Peso molecular |

215.67 g/mol |

Nombre IUPAC |

4-morpholin-2-ylphenol;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c12-9-3-1-8(2-4-9)10-7-11-5-6-13-10;/h1-4,10-12H,5-7H2;1H |

Clave InChI |

HVZPXSUOCOCEOQ-UHFFFAOYSA-N |

SMILES canónico |

C1COC(CN1)C2=CC=C(C=C2)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Phenol, 4-(2-morpholinyl)-, hydrochloride typically involves the reaction of 4-chlorophenol with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Análisis De Reacciones Químicas

Phenol, 4-(2-morpholinyl)-, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Phenol, 4-(2-morpholinyl)-, hydrochloride has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Phenol, 4-(2-morpholinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, while the morpholine ring can enhance its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Observations :

Substituent Effects: The morpholinyl group in Phenol,4-(2-morpholinyl)-,HCl introduces polarity and basicity compared to non-heterocyclic substituents (e.g., methyl in 4-methylphenol). This increases solubility in aqueous media, critical for drug formulation . Halogenated derivatives (e.g., 4-chloro compounds) exhibit higher antimicrobial activity but reduced solubility due to hydrophobic Cl substituents .

Salt Formation: The HCl salt in Phenol,4-(2-morpholinyl)-,HCl enhances stability and bioavailability compared to non-salt forms (e.g., 4-methylphenol). Similar trends are seen in Cyclopentyl Fentanyl HCl, where the HCl salt improves pharmacokinetics . Methanesulfonate or benzenesulfonate salts (e.g., Phenol,4-[(2R)-4-(tert-butyl)-2-morpholinyl]-,1-methanesulfonate) offer alternative solubility profiles but may introduce toxicity concerns .

Biological Activity: Morpholine-containing phenols are often explored in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier. This contrasts with 4-chloro-L-phenylalanine HCl, which targets metabolic enzymes . Chlorinated phenols (e.g., Phenylephrine Related Compound F HCl) show antimicrobial properties, whereas morpholine derivatives may modulate receptor binding .

Research Findings :

- Solubility Trends: Morpholine-substituted phenols exhibit higher water solubility (>50 mg/mL) compared to alkyl-substituted analogs (e.g., 4-methylphenol: ~2 mg/mL) due to ionizable amine groups .

- Acidity: The hydrochloride salt lowers the pKa of the phenolic -OH group, enhancing its acidity compared to non-salt forms. This is critical for protonation-dependent biological interactions .

Thermal Stability : HCl salts of aromatic amines (e.g., Cyclopentyl Fentanyl HCl) typically decompose at higher temperatures (>200°C) than free bases, a property leveraged in drug storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.